molecular formula C10H16N4O2 B1390989 [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid CAS No. 1189749-68-5

[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid

Cat. No.: B1390989
CAS No.: 1189749-68-5
M. Wt: 224.26 g/mol
InChI Key: ANSFBWSCPNYMFA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃):
    • Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet, 10H, cyclohexyl CH₂)
    • Tetrazole ring protons: δ 8.9 ppm (singlet, 1H, tetrazole C-H)
    • Acetic acid protons: δ 3.3 ppm (singlet, 2H, CH₂COOH) and δ 12.1 ppm (broad, 1H, COOH).
  • ¹³C NMR (150 MHz, CDCl₃):
    • Tetrazole carbons: δ 140–160 ppm (C=N)
    • Carboxylic carbon: δ 172 ppm (COOH).

Infrared (IR) Spectroscopy

Key absorptions include:

  • O-H stretch : 2500–3300 cm⁻¹ (carboxylic acid)
  • C=O stretch : 1700 cm⁻¹
  • Tetrazole ring vibrations : 1550 cm⁻¹ (C=N), 1450 cm⁻¹ (N-N).

X-ray diffraction (Section 1.4) further validates the planar tetrazole ring and non-coplanar acetic acid group.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous tetrazole-acetic acid derivatives reveal:

Parameter Value Source
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 12.618 Å, b = 5.187 Å, c = 9.874 Å
Dihedral Angle 84.6° (tetrazole ring vs. COOH group)

The tetrazole ring adopts a planar configuration, while the acetic acid group lies nearly perpendicular to it, stabilized by intramolecular hydrogen bonds (O-H···N, 2.8 Å). Intermolecular O-H···O (2.6 Å) and N-H···O (2.9 Å) interactions form a two-dimensional network parallel to the bc-plane, enhancing crystalline stability.

The cyclohexyl ring exists in a chair conformation, with the tetrazole-methyl substituent occupying an equatorial position to minimize steric strain.

Properties

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c15-9(16)6-10(4-2-1-3-5-10)7-14-8-11-12-13-14/h8H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFBWSCPNYMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-68-5
Record name 2-[1-(1H-1,2,3,4-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate

  • Key Features :
    • The carboxyl group is nearly perpendicular to the tetrazole ring (dihedral angle: 87.3°), influencing its coordination chemistry and hydrogen-bonding capabilities .
    • Widely used as an antibiotic intermediate due to its reactivity and ability to form metal complexes .
  • Higher solubility in polar solvents due to the unsubstituted acetic acid-tetrazole structure.

Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)

  • Structure: Cyclohexyl-acetic acid with an aminomethyl group instead of tetrazole.
  • Key Features :
    • Clinically used for neuropathic pain and epilepsy via modulation of voltage-gated calcium channels .
    • The amine group facilitates hydrogen bonding and ionic interactions at physiological pH.
  • Comparison :
    • Replacement of tetrazole with an amine alters pharmacodynamics: Gabapentin’s amine enhances binding to neuronal α2δ subunits, while tetrazole’s acidity may favor different targets.
    • Tetrazole’s bioisosteric effect could mimic carboxylate interactions but with improved resistance to enzymatic degradation .

4-(1H-Tetrazol-1-ylmethyl)benzoic Acid

  • Structure : Aromatic benzoic acid substituted with a tetrazole-methyl group.
  • Key Features :
    • The planar aromatic ring enables π-π stacking interactions, useful in enzyme inhibition .
  • Benzoic acid derivatives generally exhibit lower logP values compared to cyclohexyl analogs, affecting distribution in lipid-rich tissues.

1,1-Cyclohexanediacetic Acid Monoamide

  • Structure : Cyclohexyl core with two acetic acid groups, one converted to an amide.
  • Key Features :
    • The amide group enhances stability and modifies solubility compared to carboxylic acids .
  • Comparison: The monoamide structure reduces ionization, favoring passive diffusion across biological membranes.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Functional Groups Key Properties
[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetic acid 224.26 Tetrazole, Acetic Acid High lipophilicity; bioisosteric carboxylate
2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate 151.12 Tetrazole, Acetic Acid Polar, coordination chemistry applications
Gabapentin 171.24 Amine, Acetic Acid Neuropathic pain relief; α2δ subunit binding
4-(1H-Tetrazol-1-ylmethyl)benzoic Acid 204.18 Tetrazole, Benzoic Acid Planar structure for π-π interactions
1,1-Cyclohexanediacetic Acid Monoamide 215.27 Amide, Acetic Acid Enhanced stability; reduced ionization

Research Findings and Pharmacological Insights

  • Synthetic Utility : Tetrazole-containing compounds are often synthesized via cycloaddition reactions between nitriles and sodium azide under acidic conditions . The target compound’s cyclohexyl group may require specialized alkylation or ring-closure strategies.
  • Antioxidant Potential: Tetrazole derivatives like S10 (from ) exhibit radical scavenging activity, suggesting this compound could share similar properties.
  • Coordination Chemistry : The tetrazole’s nitrogen atoms enable metal coordination, useful in catalysis or metallodrug design .

Biological Activity

[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid is a synthetic compound characterized by a unique molecular structure that includes a cyclohexyl group, a tetrazole moiety, and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with its tetrazole ring and carboxylic acid functionalities. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and comparative analyses with similar compounds.

Structural Overview

The molecular formula of this compound is C10_{10}H16_{16}N4_4O2_2. Its structure can be represented as follows:

  • Molecular Structure:
    • SMILES: C1CCC(CC1)(CC(=O)O)CN2C=NN=N2
    • InChIKey: ANSFBWSCPNYMFA-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily influenced by its tetrazole ring. The following sections detail these activities based on available studies.

Pharmacological Effects

Tetrazoles are known for their diverse pharmacological properties, including:

The exact mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that the compound interacts with biological targets through ligand-receptor binding facilitated by its functional groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure FeaturesUnique Properties
5-Amino-1H-tetrazoleContains an amino group on the tetrazole ringExhibits strong antimicrobial activity
2-(Cyclohexyl)acetic acidLacks the tetrazole moietyPrimarily anti-inflammatory effects
4-MethylthiazoleContains a thiazole ringKnown for neuroprotective effects
2-(4-Chlorophenyl)thiazolidineThiazolidine structure with chlorophenyl substitutionAntidiabetic properties

Q & A

Q. What are the optimal synthetic routes for [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid, and how can reaction yields be improved?

The synthesis typically involves:

  • Cycloaddition reactions between azides and nitriles to form the tetrazole ring (Huisgen reaction) .
  • Nucleophilic substitution to introduce the cyclohexyl-acetic acid moiety . Yield optimization strategies include:
  • Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Temperature control (e.g., 50–80°C) to minimize side reactions .
  • Catalytic systems (e.g., NaN₃ for azide cyclization) to enhance regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
  • X-ray crystallography (using SHELX software for refinement) to resolve stereochemical ambiguities .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Q. What are the primary biological targets or pathways influenced by tetrazole-containing analogs of this compound?

Tetrazole rings exhibit:

  • Enzyme inhibition (e.g., angiotensin-converting enzyme or autotaxin modulators) via coordination with metal ions .
  • Anti-inflammatory activity through interaction with cyclooxygenase (COX) or lipoxygenase pathways .
  • Antimicrobial effects by disrupting bacterial cell wall synthesis . Target validation requires surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from:

  • Polymorphism : Different crystal packing may alter bond angles vs. solution-state NMR data .
  • Dynamic effects : Flexible cyclohexyl groups may show averaged NMR signals but fixed positions in X-ray structures . Mitigation strategies:
  • Use variable-temperature NMR to probe conformational mobility .
  • Compare multiple crystal forms (via SHELXD) to identify dominant conformers .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in tetrazole-acetic acid derivatives?

SAR studies should integrate:

  • Computational docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
  • Free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .
  • In vitro bioassays (e.g., MIC tests for antimicrobial activity) paired with QSAR modeling . Example: Modifying the cyclohexyl group’s steric bulk can enhance selectivity for bacterial enzymes over human homologs .

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

Employ:

  • LC-MS/MS with fragmentation patterns to trace low-abundance impurities .
  • Stability studies under varied pH/temperature conditions to predict degradation pathways .
  • Isotopic labeling (e.g., ¹⁴C) to track metabolic byproducts in biological systems .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties?

Key steps include:

  • Plasma protein binding assays (equilibrium dialysis) to assess bioavailability .
  • Caco-2 cell monolayers for intestinal permeability predictions .
  • Microsomal stability tests (human liver microsomes) to estimate metabolic clearance .
  • Pharmacokinetic modeling using non-compartmental analysis (NCA) for half-life and AUC calculations .

Methodological Notes

  • Contradictory Data : Always cross-validate structural data with multiple techniques (e.g., XRD + NMR + IR) .
  • Synthesis Optimization : Design of Experiments (DoE) approaches can systematically optimize reaction parameters .
  • Biological Assays : Include positive controls (e.g., gabapentin analogs for neuroactivity studies) to benchmark results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Reactant of Route 2
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid

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